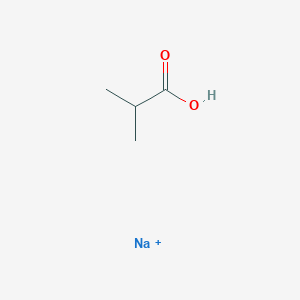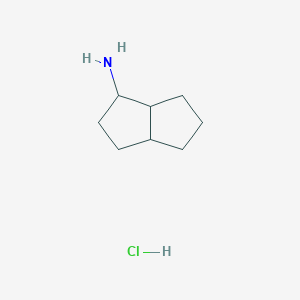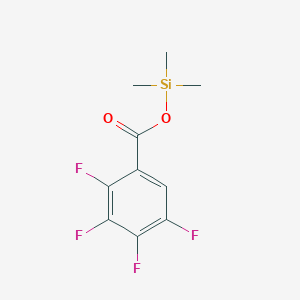
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a propan-2-yloxy group at the 4-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: The 4-position of the pyrrolidine ring is substituted with a propan-2-yloxy group using an appropriate alkylating agent under basic conditions.
Hydroxylation: The 3-position is hydroxylated using an oxidizing agent such as osmium tetroxide or a similar reagent to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carbonyl group back to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, nucleophiles, bases, or acids.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of deoxygenated or hydroxylated derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-4-(methoxy)pyrrolidin-3-ol: Similar structure with a methoxy group instead of a propan-2-yloxy group.
(3R,4R)-4-(ethoxy)pyrrolidin-3-ol: Similar structure with an ethoxy group instead of a propan-2-yloxy group.
(3R,4R)-4-(butan-2-yloxy)pyrrolidin-3-ol: Similar structure with a butan-2-yloxy group instead of a propan-2-yloxy group.
Uniqueness
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The propan-2-yloxy group provides distinct steric and electronic properties compared to other alkoxy groups, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(3R,4R)-4-propan-2-yloxypyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
CMFYPRVQVHPARR-RNFRBKRXSA-N |
Isomerische SMILES |
CC(C)O[C@@H]1CNC[C@H]1O |
Kanonische SMILES |
CC(C)OC1CNCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

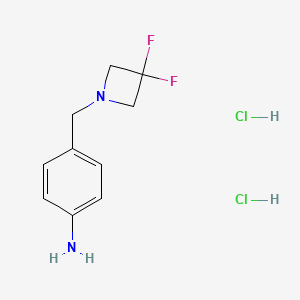
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)

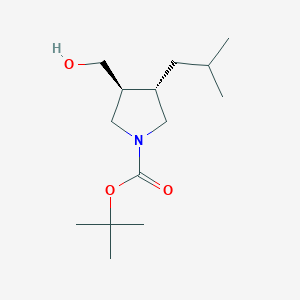
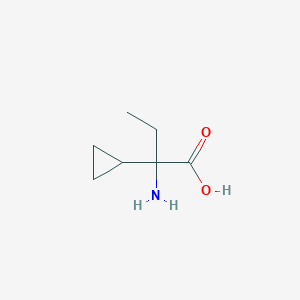
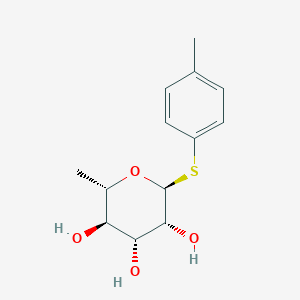
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)

